molecular formula C44H39F3N4O2S B1518082 NEO-823 CAS No. 1267603-73-5

NEO-823

Cat. No.: B1518082
CAS No.: 1267603-73-5
M. Wt: 744.9 g/mol
InChI Key: SXFGKYGUYHUANQ-NRJODPMSSA-N
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Description

NEO-823 is a useful research compound. Its molecular formula is C44H39F3N4O2S and its molecular weight is 744.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

NEO-823 plays a crucial role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with viral proteins, inhibiting their function and preventing viral entry into cells . Additionally, this compound stimulates the expression of growth regulators in tissues, promoting cellular growth and development .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to promote cellular growth and development by stimulating the expression of growth regulators in tissues . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound targets viral proteins, binding to them and preventing their entry into cells . This interaction is crucial for its antiviral properties. Additionally, this compound promotes cellular growth and development by stimulating the expression of growth regulators in tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown high electro-optic effects and stability when blended into polymethylmethacrylate (PMMA), making it suitable for use in ultra-high-speed optical modulation devices .

Properties

IUPAC Name

2-[3-cyano-4-[(E)-2-[5-[(E)-2-[4-(dibutylamino)-2-phenylmethoxyphenyl]ethenyl]thiophen-2-yl]ethenyl]-5-phenyl-5-(trifluoromethyl)furan-2-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H39F3N4O2S/c1-3-5-25-51(26-6-4-2)36-19-17-33(41(27-36)52-31-32-13-9-7-10-14-32)18-20-37-21-22-38(54-37)23-24-40-39(30-50)42(34(28-48)29-49)53-43(40,44(45,46)47)35-15-11-8-12-16-35/h7-24,27H,3-6,25-26,31H2,1-2H3/b20-18+,24-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFGKYGUYHUANQ-NRJODPMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)C=CC2=CC=C(S2)C=CC3=C(C(=C(C#N)C#N)OC3(C4=CC=CC=C4)C(F)(F)F)C#N)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)/C=C/C2=CC=C(S2)/C=C/C3=C(C(=C(C#N)C#N)OC3(C4=CC=CC=C4)C(F)(F)F)C#N)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H39F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NEO-823

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.